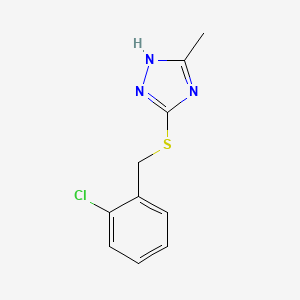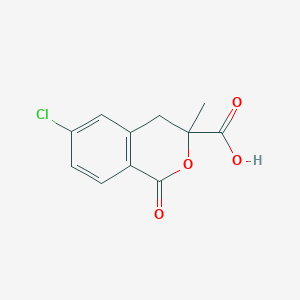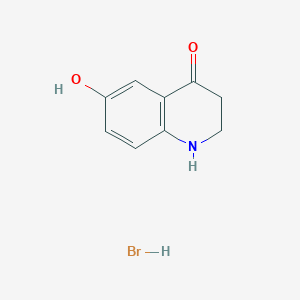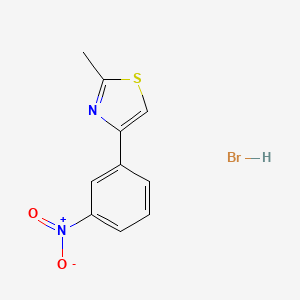
3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole” belongs to a class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their anti-Helicobacter pylori activity .Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of triazole derivatives for their antimicrobial properties. For instance, triazolothiadiazoles bearing a methylthiobenzyl moiety have shown promising antimicrobial activities against a range of pathogens. These compounds were synthesized by condensing amino-triazoles with different aryl furoic or aromatic acids, demonstrating the structural versatility and biological efficacy of triazole derivatives in combating microbial infections (Prasad et al., 2009). Additionally, new triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good to moderate activities against tested microorganisms, underscoring the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Behavior
Triazole derivatives have also been investigated for their fluorescent properties, which are of interest for applications in material science and as fluorescent markers in biological research. A study on the synthesis and fluorescent behavior of triazole regioisomers revealed that these compounds exhibit dual emission in certain solvents, highlighting their potential use in fluorescent applications (Kamalraj et al., 2008).
Growth Inhibition in Plants
The impact of triazole compounds on plant growth and chlorophyll synthesis has been a subject of research, with findings suggesting that such compounds can inhibit growth and chlorophyll production in higher plants. This effect is attributed not to structural similarity with chlorophyll but to a direct influence on plastid development and pigment content, which has implications for agricultural practices and herbicide development (Wolf, 1962).
Corrosion Inhibition
Triazole derivatives have shown significant efficacy as corrosion inhibitors, protecting metals like mild steel in acidic environments. Their inhibitory action is attributed to the adsorption of triazole molecules on metal surfaces, forming protective layers that reduce corrosion rates. This property is valuable for extending the life of metal structures and components in various industries (Lagrenée et al., 2002).
Anti-inflammatory and Antitumor Activities
Research into the biological activities of triazole derivatives has extended to their potential anti-inflammatory and antitumor effects. Compounds synthesized from triazoles have been evaluated for their ability to inhibit eosinophilia, a condition associated with asthma and other inflammatory diseases, demonstrating significant potential as novel antiasthmatic agents (Naito et al., 1996). Furthermore, the antitumor activity of various triazole derivatives has been investigated, with some compounds showing promising results against tumor cells, suggesting a potential role in cancer therapy.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole” is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It’s known that benzylic halides, such as the 2-chlorobenzyl group in this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound may interact with its target through a similar mechanism.
Biochemical Pathways
Given its anti-helicobacter pylori activity , it can be inferred that it likely interferes with the biochemical pathways essential for the survival and proliferation of this bacterium.
Pharmacokinetics
It’s known that the compound exhibits strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting that it has good bioavailability.
Result of Action
The compound exhibits strong anti-Helicobacter pylori activity, with an average inhibition zone greater than 20 mm at concentrations of 8–32 μg/disc . This suggests that the compound effectively inhibits the growth and proliferation of Helicobacter pylori.
Action Environment
The action environment of this compound is likely the stomach, given that Helicobacter pylori is known to grow and multiply in this organ’s harsh and highly acidic conditions Its strong anti-helicobacter pylori activity suggests that it is stable and effective in the stomach’s acidic environment .
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVORJAMPDWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2930981.png)



![Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate](/img/structure/B2930990.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930993.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2930995.png)
![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)
![N~2~-[3-(diethylamino)propyl]-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2930998.png)

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)